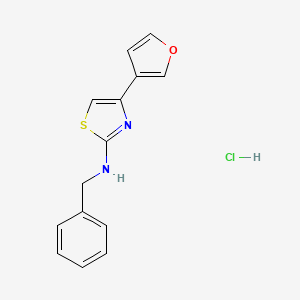

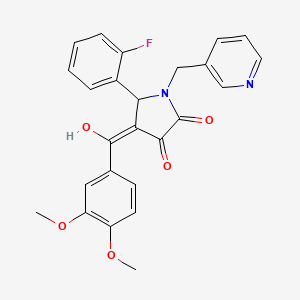

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

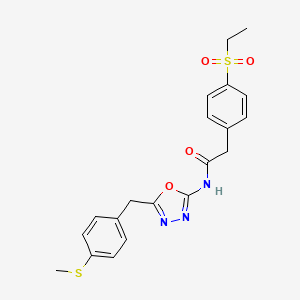

The compound N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride is a derivative that falls within the class of organic compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the description of the compound .

Synthesis Analysis

The synthesis of related compounds involves the interaction of substituted benzylidene with other chemical moieties to form novel derivatives with potential antiepileptic properties, as seen in the synthesis of 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives . Another related synthesis involves the reaction of 5-arylfuran-2,3-diones with benzo[d]thiazole-2-amines to form 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides . These methods suggest that the synthesis of this compound could involve similar condensation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry . These techniques are crucial for determining the structure of this compound, ensuring that the desired product is obtained and that its purity and identity are verified.

Chemical Reactions Analysis

The related compounds exhibit reactivity that is characteristic of their functional groups. For instance, 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole undergoes electrophilic substitution reactions at the furan ring . This suggests that this compound may also undergo similar reactions, which could be utilized to further modify the compound or to elucidate its reactivity pattern.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often influenced by their molecular structure. The presence of the furan and thiazole rings in the compound suggests that it may exhibit certain aromatic properties and could potentially participate in hydrogen bonding due to the presence of nitrogen atoms. The biological activities of related compounds, such as antiepileptic, analgesic, and antimicrobial activities, are also studied, indicating that this compound may have similar properties .

Scientific Research Applications

Polymer Chemistry and Material Science

In the realm of polymer chemistry, researchers have synthesized furan and benzochalcogenodiazole-based monomers, employing a donor–acceptor approach. These monomers, including derivatives similar to N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride, were electrochemically polymerized to produce polymers with intriguing properties like multichromicity and low band gaps, demonstrating potential applications in electronic and photonic devices (İçli-Özkut et al., 2013).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural motif of this compound serves as a key building block for creating compounds with significant biological activities. For instance, the synthesis of thiazolopyrimidine derivatives has been reported, where compounds exhibit notable antinociceptive and anti-inflammatory properties, highlighting their potential in developing new therapeutic agents (Selvam et al., 2012).

Antimicrobial and Antiplasmodial Activities

Research into the antimicrobial and antiplasmodial activities of derivatives of this compound has shown promising results. For example, certain acyl derivatives of furazan-3-amine have exhibited activity against various strains of Plasmodium falciparum, the parasite responsible for malaria, indicating potential applications in antimalarial drug development (Hermann et al., 2021).

Synthetic Chemistry and Catalysis

In synthetic chemistry, this compound-related compounds are utilized in the development of new synthetic methodologies. An efficient metal-free, three-component domino reaction has been developed to prepare sulfonylated furan derivatives, showcasing the versatility of furan-based compounds in constructing complex molecules (Cui et al., 2018).

Corrosion Inhibition

Exploring the compound's applications in industrial chemistry, derivatives of this compound have been investigated as corrosion inhibitors. These studies reveal their potential in protecting metals from corrosion, which is crucial for extending the lifespan of materials in harsh chemical environments (Yadav et al., 2015).

Mechanism of Action

Safety and Hazards

Thiazole compounds can be harmful by inhalation, in contact with skin, and if swallowed . They may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This necessitates the need for discovery and development of new molecules from the natural or synthetic sources with novel mode of action to treat microbial infections . The indiscriminate use of antimicrobial agents has resulted in microbial resistance which has reached an alarming level . Therefore, future research could focus on the design and development of different thiazole derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

properties

IUPAC Name |

N-benzyl-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS.ClH/c1-2-4-11(5-3-1)8-15-14-16-13(10-18-14)12-6-7-17-9-12;/h1-7,9-10H,8H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFOKMVMNKXWLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=COC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2545283.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2545290.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)

![3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2545292.png)

![7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin](/img/no-structure.png)

![2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2545305.png)